(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

medicinal chemistry Hsp70 inhibition chemical biology

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 392326-45-3) is a synthetic, low-molecular-weight (362.83 g/mol) benzothiazolylidene-benzamide derivative. The compound features a 6-chloro-3-methylbenzothiazole core connected via an imine (ylidene) linker to a 2,4-dimethoxybenzamide moiety, positioning it within a class of heterocyclic compounds investigated for allosteric modulation of heat shock protein 70 (Hsp70) and for alkaline phosphatase inhibition.

Molecular Formula C17H15ClN2O3S
Molecular Weight 362.83
CAS No. 392326-45-3
Cat. No. B2619571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
CAS392326-45-3
Molecular FormulaC17H15ClN2O3S
Molecular Weight362.83
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C17H15ClN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3
InChIKeyCBXLCKCBDGOTPG-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 392326-45-3)


(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 392326-45-3) is a synthetic, low-molecular-weight (362.83 g/mol) benzothiazolylidene-benzamide derivative . The compound features a 6-chloro-3-methylbenzothiazole core connected via an imine (ylidene) linker to a 2,4-dimethoxybenzamide moiety, positioning it within a class of heterocyclic compounds investigated for allosteric modulation of heat shock protein 70 (Hsp70) and for alkaline phosphatase inhibition . Its structural resemblance to the benzothiazole substructure of the known Hsp70 inhibitor JG-98 makes it a relevant scaffold for medicinal chemistry and chemical biology procurement, though its own specific biological profile remains largely uncharacterized in peer-reviewed primary literature .

Why Generic Benzothiazolylidene-Benzamide Substitution Cannot Be Assumed for CAS 392326-45-3


In-class benzothiazolylidene-benzamide derivatives cannot be considered interchangeable without comparative data. Published structure-activity relationship (SAR) studies on closely related analogs demonstrate that minor modifications to the benzamide substituents (e.g., chloro, methoxy, nitro positioning) or the benzothiazole core (e.g., halogen substitution, N-alkylation) can shift inhibitory potency against isozymes such as human tissue non-specific alkaline phosphatase (h-TNAP) by more than two orders of magnitude . For example, a single chloro substituent at the 2″ position of the benzamide ring in one analog conferred an IC50 of 0.079 μM against h-TNAP, whereas other regioisomers and unsubstituted analogs were substantially weaker . The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide possesses a unique combination of a 6-chloro-3-methyl substitution pattern on the benzothiazole and a 2,4-dimethoxy substitution on the benzamide ring—a configuration not represented among the compounds directly characterized in the public SAR literature. Consequently, procurement decisions that treat this compound as a drop-in replacement for another benzothiazolylidene derivative without direct evidence risk introducing an uncharacterized pharmacological profile into experimental systems .

Quantitative Evidence Availability Assessment for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide


Transparent Disclosure: Insufficient Public Quantitative Data for Direct Comparator-Based Selection

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, Google Scholar, Google Patents, BindingDB, ChEMBL, SureChEMBL, PubChem) did not identify any peer-reviewed study, patent, or curated database entry reporting quantitative biological, pharmacological, or physicochemical data for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide (CAS 392326-45-3). The compound appears exclusively in chemical vendor catalogs (ChemSrc, BenchChem, EvitaChem) with no experimentally determined IC50, Ki, EC50, LogP, solubility, selectivity, or in vivo parameter available. In the absence of direct comparator data against the closest structurally characterized analogs such as 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (IC50 h-TNAP = 0.079 μM) or the benzothiazole-substituted JG-98 analogs (Hsc70 ATPase inhibition) , no quantitative differentiation claim can be substantiated. This evidence item serves as an explicit disclosure that high-strength differential evidence is currently limited .

medicinal chemistry Hsp70 inhibition chemical biology alkaline phosphatase inhibition benzothiazole SAR

Application Scenarios Stemming from Available Evidence for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide


De Novo Characterization as a Chemical Probe for Hsp70 Allosteric Site Exploration

Given the structural relationship between the 6-chloro-3-methylbenzothiazolylidene substructure and the known allosteric Hsp70 inhibitor JG-98 , researchers may rationally procure this compound as a synthetically accessible core scaffold for generating novel Hsp70 modulation SAR libraries, particularly where the 2,4-dimethoxybenzamide moiety is hypothesized to alter nucleotide-binding domain contact residues absent in the parent JG-98 series . However, because no direct Hsp70 binding or ATPase inhibition data exist for this compound, procurement must be accompanied by plans for full biochemical and biophysical validation (e.g., ATPase assays, SPR or ITC binding measurements, and cellular tau aggregation assays) before any conclusions about Hsp70 engagement are drawn .

Alkaline Phosphatase Isozyme Selectivity Screening in Cancer Cell Lines

The thiazol-2-ylidene-benzamide class has demonstrated isozyme-selective alkaline phosphatase inhibition correlated with cytotoxicity in MCF-7, K-562, and HeLa cancer cell lines . This compound, with its distinct 6-chloro-3-methyl substitution and 2,4-dimethoxybenzamide group, can be deployed in focused SAR screens against h-TNAP and h-IAP isozymes to determine whether this substitution pattern confers superior selectivity or potency relative to the published 2″-chloro analog (IC50 = 0.079 μM for h-TNAP) . Procurement is appropriate only when paired with comparative enzyme inhibition assays and counter-screening against normal cell lines (e.g., BHK-21) to establish a therapeutic window, as the compound's selectivity profile is entirely uncharacterized .

Synthetic Intermediate for Advanced Benzothiazole-Derived Heterocyclic Libraries

The compound contains a reactive ylidene linkage and complementary functional groups (chloro, methoxy) that make it a versatile intermediate for further derivatization. The benzothiazole core is amenable to electrophilic aromatic substitution at the 4- and 7-positions, while the benzamide moiety can undergo demethylation or nucleophilic displacement . Procurement for use as a building block in medicinal chemistry synthesis programs is justified when the downstream chemistry plan explicitly leverages these distinct substitution features to access chemical space not covered by commercially available JG-98 or other rhodacyanine analogs .

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